

Strontium Oxide: A Technical Guide to Chemical Bonding and Charge Transfer

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Compound of Interest

Compound Name: Strontium oxide

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Introduction

Strontium oxide (SrO), also known as strontia, is an alkaline earth metal oxide with a highly basic character. It is a white, crystalline solid that typically adopts the rock-salt crystal structure, analogous to sodium chloride.[1][2] Its applications are diverse, ranging from a component in cathode-ray tubes to block X-ray emission to its use in the manufacturing of ceramics, glass, and specialty alloys.[1] For researchers, particularly in materials science and drug development, a fundamental understanding of the electronic structure, chemical bonding, and the nature of charge transfer in SrO is critical. These properties govern its reactivity, stability, and potential for modification and functionalization. This guide provides an in-depth analysis of these core characteristics, supported by quantitative data, experimental methodologies, and logical diagrams.

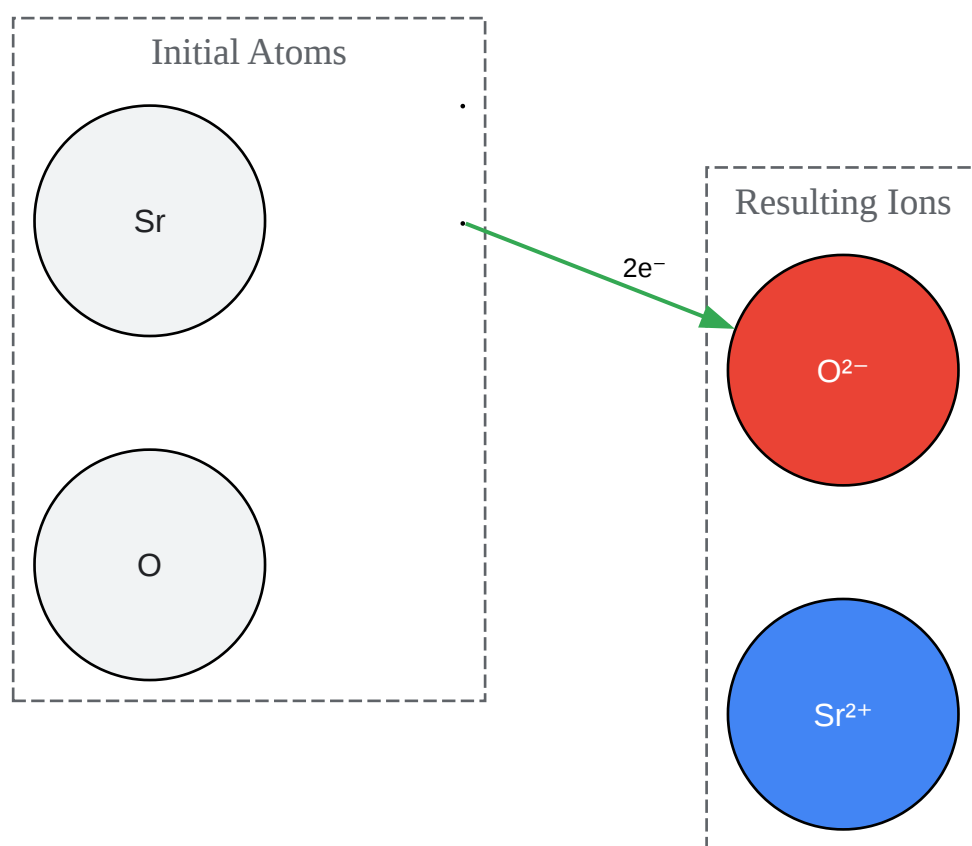
The Nature of Chemical Bonding in Strontium Oxide

The chemical bond in **strontium oxide** is predominantly ionic. This is anticipated from the large difference in electronegativity between strontium (0.95 on the Pauling scale) and oxygen (3.44). The bonding interaction is characterized by a complete transfer of valence electrons from the strontium atom to the oxygen atom.

A strontium atom (atomic number 38) has an electron configuration of $[\text{Kr}] 5s^2$. To achieve a stable noble gas configuration, it readily loses its two valence electrons. An oxygen atom

(atomic number 8) has a configuration of $[\text{He}] 2s^2 2p^4$ and requires two electrons to complete its valence shell. Consequently, the two valence electrons from strontium are transferred to the oxygen atom.^{[3][4]} This process results in the formation of a positively charged strontium cation (Sr^{2+}) and a negatively charged oxide anion (O^{2-}).^[1] The powerful electrostatic attraction between these oppositely charged ions constitutes the ionic bond that holds the crystal lattice together.^[5]

This complete electron transfer is the fundamental basis of charge transfer in the formation of **strontium oxide**. The resulting ions, Sr^{2+} and O^{2-} , are the stable species within the solid.^[1]



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Caption: Electron transfer from a Strontium (Sr) atom to an Oxygen (O) atom.

Quantitative Analysis of SrO Properties

The physical and chemical properties of **strontium oxide** are quantified by several key parameters that describe its bonding, stability, and electronic nature. While direct computational values for partial charges in pure SrO are not readily available in the literature, the highly ionic nature of the bond means the atomic charges approach their formal integer values.

Property	Value	Notes
Structural Properties		
Crystal Structure	Rock-Salt (NaCl type)	Face-centered cubic (FCC) lattice with a basis of Sr at (0,0,0) and O at (1/2, 1/2, 1/2). [1]
Sr-O Bond Length	2.57 - 2.58 Å	Value is for hexagonal phases; the rock-salt phase length is similar.
Electronic Properties		
Band Gap (E _g)	~5.9 eV	SrO is a wide-bandgap insulator. Reported values vary (5.3 - 6.7 eV) based on experimental or computational methods.
Static Dielectric Constant	13.1 - 13.3	A measure of the material's ability to store energy in an electric field.
Charge Distribution		
Bader / Mulliken Charge	Sr: ~+2.0 e O: ~-2.0 e	The bonding is highly ionic, with charges approaching the formal oxidation states of +2 and -2.
Thermodynamic Data		
Lattice Energy (U)	-3217 kJ/mol	The energy released when one mole of solid SrO is formed from its constituent gaseous ions (Sr ²⁺ and O ²⁻). [2] [6]
Cohesive Energy (E _{coh})	999.4 kJ/mol	The energy required to decompose one mole of solid SrO into its constituent neutral

gaseous atoms (Sr and O).

Calculated from
thermodynamic data.[\[2\]](#)[\[6\]](#)

Standard Enthalpy of
Formation (ΔH°_f)

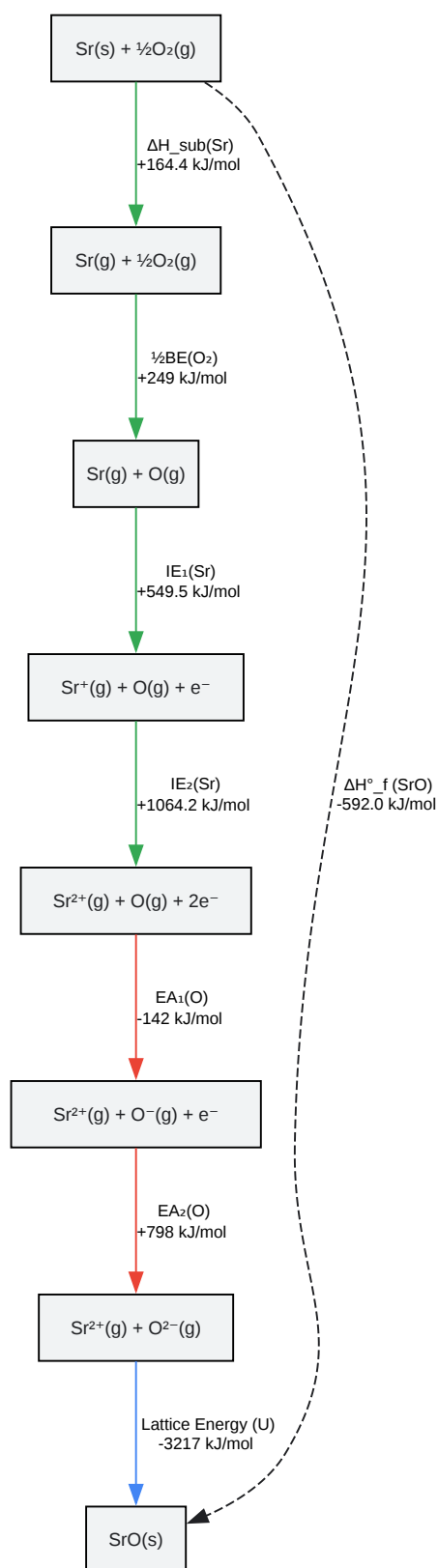
-592.0 kJ/mol

The enthalpy change when
one mole of SrO(s) is formed
from its elements in their
standard states.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Thermodynamics of Formation: The Born-Haber Cycle

The Born-Haber cycle is a thermodynamic model that applies Hess's Law to analyze the formation of an ionic compound.[\[7\]](#) It deconstructs the formation of solid SrO from its elements (solid Sr and gaseous O₂) into a series of discrete steps. This cycle is particularly valuable for calculating the lattice energy, a quantity that cannot be measured directly but is fundamental to understanding ionic bond strength.[\[7\]](#)[\[8\]](#)

The cycle equates the standard enthalpy of formation (a measurable quantity) to the sum of the enthalpies of several intermediate steps required to convert the elements into gaseous ions and then combine those ions to form the crystal lattice.



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Caption: Born-Haber cycle for the formation of **strontium oxide** (SrO).

The table below summarizes the thermodynamic data used in the Born-Haber cycle for SrO. The second electron affinity for oxygen (EA₂) is typically endothermic (positive) as energy is required to add an electron to an already negative ion.[9]

Step	Process	Enthalpy Change (kJ/mol)	Citation(s)
Enthalpy of Atomization of Strontium	$\text{Sr(s)} \rightarrow \text{Sr(g)}$	+164.4	[2][6]
First Ionization Energy of Strontium	$\text{Sr(g)} \rightarrow \text{Sr}^+(\text{g}) + \text{e}^-$	+549.5	
Second Ionization Energy of Strontium	$\text{Sr}^+(\text{g}) \rightarrow \text{Sr}^{2+}(\text{g}) + \text{e}^-$	+1064.2	
Enthalpy of Atomization of Oxygen	$\frac{1}{2}\text{O}_2(\text{g}) \rightarrow \text{O(g)}$	+249.0	[2][6]
First Electron Affinity of Oxygen	$\text{O(g)} + \text{e}^- \rightarrow \text{O}^-(\text{g})$	-142.0	[2][6][9]
Second Electron Affinity of Oxygen	$\text{O}^-(\text{g}) + \text{e}^- \rightarrow \text{O}^{2-}(\text{g})$	+798.1 (Calculated)	
Total Energy to Form Gaseous Ions	$\text{Sr(s)} + \frac{1}{2}\text{O}_2(\text{g}) \rightarrow \text{Sr}^{2+}(\text{g}) + \text{O}^{2-}(\text{g})$	+2625.2	
Standard Enthalpy of Formation of SrO	$\text{Sr(s)} + \frac{1}{2}\text{O}_2(\text{g}) \rightarrow \text{SrO(s)}$	-592.0	[1][2][6]
Lattice Energy of SrO (U)	$\text{Sr}^{2+}(\text{g}) + \text{O}^{2-}(\text{g}) \rightarrow \text{SrO(s)}$	-3217.2	[2][6]

Note: The second electron affinity and lattice energy are calculated based on the cycle: $\Delta H^\circ_f = (\text{Sum of all other steps}) + U$. Values are consistent with literature.

Experimental and Computational Methodologies

The properties of **strontium oxide** are investigated using a combination of advanced computational and experimental techniques.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material.

- Sample Preparation:
 - A high-purity SrO sample (e.g., single crystal or pressed powder pellet) is mounted on a sample holder using UHV-compatible tape or clips.
 - The sample is introduced into the ultra-high vacuum (UHV) analysis chamber (pressure < 10^{-8} Torr) to prevent surface contamination.
 - If necessary, the surface is cleaned by in-situ sputtering with low-energy Ar⁺ ions to remove adventitious carbon and other surface contaminants.
- Data Acquisition:
 - The sample is irradiated with a monochromatic X-ray source, typically Al K α (1486.6 eV).
 - A survey scan (e.g., 0-1200 eV binding energy) is first acquired at a higher pass energy (e.g., 200 eV) to identify all elements present on the surface.
 - High-resolution scans are then acquired for the core levels of interest (Sr 3d, O 1s) at a lower pass energy (e.g., 20-50 eV) to resolve chemical state information.
- Data Analysis:
 - The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.
 - High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states.

- For the Sr 3d peak, spin-orbit splitting ($3d_{5/2}$ and $3d_{3/2}$) must be accounted for in the peak fitting model.
- The O 1s spectrum can distinguish between lattice oxygen (in SrO), surface hydroxides (-OH), and adsorbed water (H_2O).
- Atomic concentrations are calculated from the integrated peak areas after correcting for their respective relative sensitivity factors (RSFs).

Computational Protocol: Density Functional Theory (DFT)

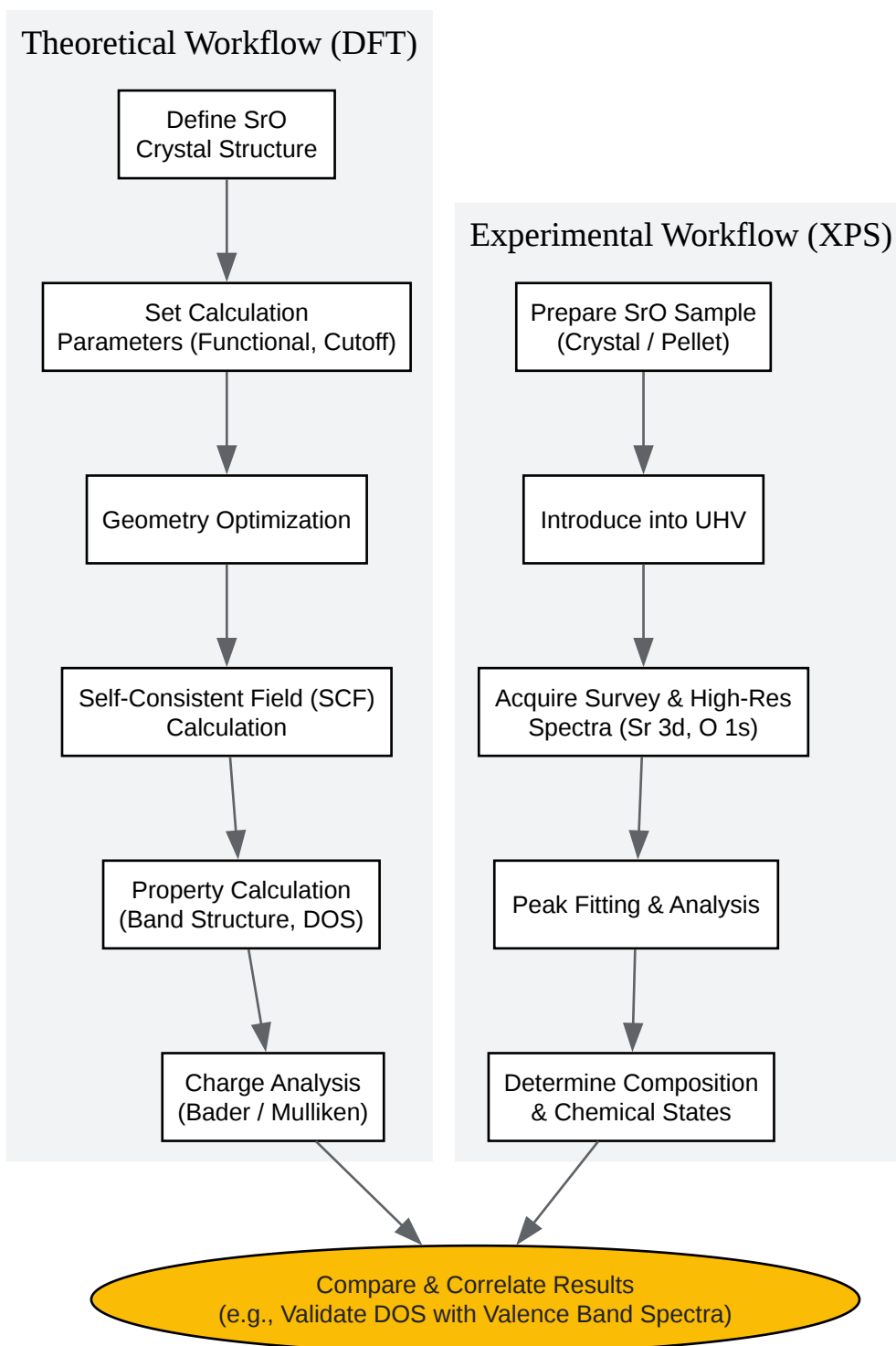
DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.

- Structure Definition:
 - The crystal structure of SrO (rock-salt, space group Fm-3m) is defined as the input. Experimental lattice parameters are used as a starting point.
 - A supercell may be constructed to study defects or surface properties.
- Calculation Parameters:
 - Software: A plane-wave DFT code such as Quantum ESPRESSO or VASP is commonly used.
 - Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for structural and electronic properties.
 - Pseudopotentials: Optimized Norm-Conserving Vanderbilt (ONCV) or Projector-Augmented Wave (PAW) pseudopotentials are used to describe the interaction between core and valence electrons.
 - Energy Cutoff & k-points: Convergence tests are performed to determine an appropriate plane-wave kinetic energy cutoff (e.g., 80-120 Ry) and a suitable k-point mesh density for

sampling the Brillouin zone (e.g., a Monkhorst-Pack grid).

- Simulation Execution:
 - A geometry optimization (relaxation) is first performed to find the lowest energy structure by minimizing forces on the atoms and stress on the unit cell.
 - A self-consistent field (SCF) calculation is then run on the optimized structure to obtain the ground-state electron density and total energy.
 - Non-self-consistent calculations are subsequently performed to determine properties like the electronic band structure and density of states (DOS).
- Post-Processing and Analysis:
 - Charge Transfer: Bader or Mulliken population analysis is performed on the calculated electron density to estimate the partial atomic charges on the Sr and O atoms.
 - Cohesive Energy: Calculated as $E_{\text{coh}} = E(\text{Sr_atom}) + E(\text{O_atom}) - E(\text{SrO_bulk})$, where E is the total energy of each component calculated in the same computational framework.
 - Band Structure: The calculated band structure is plotted to determine the band gap and whether it is direct or indirect.

Integrated Workflow for SrO Characterization



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Caption: Integrated workflow for theoretical and experimental characterization.

Conclusion

The chemical bonding in **strontium oxide** is a clear example of ionic bonding, driven by the complete transfer of two valence electrons from strontium to oxygen to form Sr^{2+} and O^{2-} ions. This fundamental charge transfer establishes a strong electrostatic attraction that results in a stable, high-lattice-energy crystalline solid with a wide bandgap. The properties derived from this ionic model are well-described by thermodynamic frameworks like the Born-Haber cycle and can be precisely investigated through a synergistic approach combining first-principles DFT calculations and surface-sensitive experimental techniques like XPS. For professionals in materials science and drug delivery, this robust understanding of SrO's electronic and structural properties is essential for predicting its behavior and designing novel applications.

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